molecular formula C18H25N5O7 B15130844 Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

カタログ番号: B15130844
分子量: 423.4 g/mol
InChIキー: JKVPATHZQGMASP-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including the coupling of amino acids and the attachment of the glycolic acid moiety. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids using peptide coupling reagents. The final step involves the deprotection of the functional groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反応の分析

Types of Reactions

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

科学的研究の応用

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .

類似化合物との比較

Similar Compounds

Uniqueness

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its specific sequence and structure, which provide optimal stability and cleavability for ADC applications. Its ability to form stable conjugates with antibodies and release cytotoxic drugs under specific conditions makes it highly valuable in targeted drug delivery systems .

特性

分子式

C18H25N5O7

分子量

423.4 g/mol

IUPAC名

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1

InChIキー

JKVPATHZQGMASP-ZDUSSCGKSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN

正規SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。